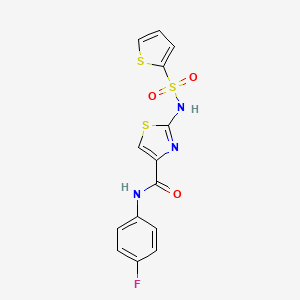![molecular formula C17H17N3O4S2 B6582404 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide CAS No. 1049243-98-2](/img/structure/B6582404.png)
4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide (BSMBO) is a small molecule that has been the focus of much research in recent years. It is a type of sulfonamide, a group of compounds commonly used in pharmaceuticals, and has been studied for its potential applications in various fields, including drug development and biochemistry.
科学的研究の応用
4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide has been studied for its potential applications in various fields, including drug development, biochemistry, and pharmacology. In drug development, this compound has been studied as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In biochemistry, this compound has been studied as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators. In pharmacology, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine, which is involved in muscle contraction and memory.
作用機序
4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide is believed to act as an inhibitor of enzymes, such as COX-2, 5-LOX, and AChE. Inhibition of these enzymes prevents the production of inflammatory mediators, such as leukotrienes and acetylcholine, which can cause a variety of physiological effects. This compound is believed to act as an inhibitor by binding to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus preventing the production of the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of the body. In particular, this compound has been studied for its potential anti-inflammatory effects, as it has been shown to inhibit the production of inflammatory mediators, such as leukotrienes and acetylcholine. In addition, this compound has been studied for its potential effects on the immune system, as it has been shown to inhibit the production of cytokines, which are involved in the regulation of the immune response. This compound has also been studied for its potential effects on the cardiovascular system, as it has been shown to inhibit the production of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure.
実験室実験の利点と制限
4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize, as it can be synthesized using a variety of methods, including anionic cyclization, condensation-cyclization, and substitution reactions. In addition, this compound is relatively stable and has a long shelf-life, making it suitable for long-term storage. However, this compound is also relatively expensive and may not be suitable for large-scale experiments. Furthermore, this compound is relatively insoluble in water, making it difficult to use in aqueous solutions.
将来の方向性
4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide has potential applications in a variety of fields, and there are many potential future directions for research. For example, this compound could be studied as a potential inhibitor of enzymes involved in the production of other inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound could be studied as a potential inhibitor of enzymes involved in the regulation of the immune system, such as cytokines and interleukins. Furthermore, this compound could be studied as a potential inhibitor of enzymes involved in the regulation of the cardiovascular system, such as ACE and renin. Finally, this compound could be studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
合成法
4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide can be synthesized using a variety of methods, including anionic cyclization, condensation-cyclization, and substitution reactions. Anionic cyclization is the most common method and involves the reaction of a sulfonamide with a thiophene-containing aldehyde. This reaction yields a cyclic sulfonamide, which is then reacted with a butanamide to yield this compound. Condensation-cyclization involves the reaction of a sulfonamide with a thiophene-containing ester, which yields a cyclic sulfonamide, which is then reacted with a butanamide to yield this compound. Substitution reactions involve the reaction of a sulfonamide with a thiophene-containing compound, which yields a substituted sulfonamide, which is then reacted with a butanamide to yield this compound.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c21-15(9-5-11-26(22,23)14-7-2-1-3-8-14)18-17-20-19-16(24-17)12-13-6-4-10-25-13/h1-4,6-8,10H,5,9,11-12H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJRKCLIBNEOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582324.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine](/img/structure/B6582341.png)
![1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B6582348.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide](/img/structure/B6582353.png)
![N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6582361.png)
![2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B6582363.png)
![3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-4-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B6582369.png)
![N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[ethyl(phenyl)sulfamoyl]benzamide hydrochloride](/img/structure/B6582381.png)
![2-{8-[(2-fluorophenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6582382.png)

![ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate](/img/structure/B6582390.png)
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B6582398.png)
![N-(2,3-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6582416.png)
![2-methyl-N-(6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide](/img/structure/B6582423.png)